8-Quinolinol 2-ethenyl- chemical structure and properties
8-Quinolinol 2-ethenyl- chemical structure and properties
The following technical guide details the chemical structure, synthesis, properties, and applications of 8-Quinolinol, 2-ethenyl- (2-vinyl-8-hydroxyquinoline).
Synthesis, Polymerization, and Functional Applications
Part 1: Executive Summary
8-Quinolinol, 2-ethenyl- (commonly 2-vinyl-8-hydroxyquinoline or 2V-8HQ ) is a bifunctional heterocyclic compound that bridges the gap between coordination chemistry and polymer science. It retains the potent metal-chelating pharmacophore of 8-hydroxyquinoline (8-HQ) while introducing a polymerizable vinyl group at the 2-position.
This structural modification allows the molecule to serve as a monomer for functional polymers , enabling the creation of materials with intrinsic metal-binding capabilities. These materials find critical applications in:
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Macromolecular Chelation: Removal of heavy metals (Cu²⁺, Ni²⁺, Cr⁶⁺) from industrial waste.
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Bio-Imaging & NMR: Paramagnetic tagging of proteins for structural biology.
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Therapeutics: Antioxidant activity superior to glutathione and promotion of stem cell proliferation.[1]
Part 2: Chemical Identity & Structural Analysis
The molecule consists of a quinoline ring substituted with a hydroxyl group at position 8 and a vinyl group at position 2.[1][2][3] This specific substitution pattern preserves the
| Property | Data |
| IUPAC Name | 2-Ethenylquinolin-8-ol |
| Common Names | 2-Vinyl-8-hydroxyquinoline; 2-Vinyl-8-quinolinol; 2V-8HQ |
| CAS Number | 91575-51-8 (Primary reference for 2-vinyl derivative) |
| Molecular Formula | C₁₁H₉NO |
| Molecular Weight | 171.20 g/mol |
| Structure | Bicyclic quinoline core, 8-OH donor, 2-vinyl acceptor/polymerizable group.[4][5] |
| Appearance | White to pale yellow crystalline powder.[4] |
| Solubility | Soluble in organic solvents (CHCl₃, DMSO, EtOH); sparingly soluble in water.[4][6] |
Structural Visualization
The vinyl group at C2 extends the
Part 3: Synthesis & Manufacturing Protocols
Two primary routes exist for synthesizing 2-vinyl-8-hydroxyquinoline: a precision Palladium-catalyzed method (preferred for high purity) and a condensation-dehydration route (analogous to industrial vinylpyridine synthesis).[4]
Protocol A: Palladium-Catalyzed Vinylation (High Precision)
Best for laboratory-scale synthesis requiring high yield and purity.[4]
Reagents:
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Precursor: 2-Chloro-8-hydroxyquinoline (or 2-chloro-8-tosyloxyquinoline to protect the OH).
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Vinyl Source: Triethoxyvinylsilane.
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Catalyst: Palladium(II) acetate [Pd(OAc)₂].[7]
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Additives: Tetrabutylammonium fluoride (TBAF), Triphenylphosphine (PPh₃).[7]
Step-by-Step Methodology:
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Protection (Optional but Recommended): React 2-chloro-8-hydroxyquinoline with tosyl chloride to form 2-chloro-8-tosyloxyquinoline.[4] This prevents the phenolic proton from interfering with the Pd catalyst.
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Coupling Reaction:
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Dissolve the precursor (1.0 eq) in dry DMF.
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Add Pd(OAc)₂ (3-5 mol%) and PPh₃ (10 mol%).
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Add triethoxyvinylsilane (1.2 eq) and TBAF (activator).
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Heat to 80–90°C under inert atmosphere (Argon/Nitrogen) for 10–12 hours.
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Workup:
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Quench with water and extract with diethyl ether.
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Wash organic phase with brine and dry over Na₂SO₄.[7]
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-
Deprotection (if Tosyl used): Hydrolyze the tosyl group using dilute NaOH/MeOH to yield the free 2-vinyl-8-hydroxyquinoline.
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Purification: Recrystallize from ethanol or purify via silica gel column chromatography.
Protocol B: Condensation-Dehydration (Industrial Approach)
Analogous to the commercial production of 2-vinylpyridine.
Reagents: 2-Methyl-8-hydroxyquinoline (8-Hydroxyquinaldine), Formaldehyde (HCHO), Acid catalyst.
Mechanism:
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Methylol Formation: Condensation of the acidic methyl protons at C2 with formaldehyde yields 2-(2-hydroxyethyl)-8-quinolinol .
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Dehydration: Heating the intermediate with a dehydrating agent (e.g., H₂SO₄ or solid acid catalysts) eliminates water to form the vinyl double bond.
Part 4: Functional Applications & Properties[8][9][10]
Polymer Science (Chelating Resins)
The vinyl group allows 2V-8HQ to function as a monomer.
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Homopolymerization: Can be polymerized using radical initiators (AIBN) at 60°C. The resulting Poly(2-vinyl-8-hydroxyquinoline) is a multidentate polymeric ligand.
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Copolymerization: Often copolymerized with Styrene (St) or Methyl Methacrylate (MMA) to improve mechanical properties and solubility.
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Application: These copolymers are used as "chelating resins" for selective extraction of metal ions (Cu, Ni, Co) from wastewater. The polymer backbone provides insolubility, while the pendant 8-HQ groups sequester metals.
Coordination Chemistry (Metal Complexes)
Like its parent, 2V-8HQ forms stable complexes (
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OLED Materials: Aluminum complexes (Al(2V-8HQ)₃) are analogs of the famous Alq3 green emitter. The vinyl group allows these complexes to be cross-linked into insoluble films, improving the thermal stability of OLED devices.
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Paramagnetic NMR Tags: The ligand binds paramagnetic metals (e.g., Mn²⁺, Co²⁺) rigidly. When attached to proteins (via the vinyl group reacting with cysteine thiols), it creates a "pseudocontact shift" that helps solve protein structures in solution.
Biological Activity[10][11][12]
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Antioxidant: 2-vinyl-8-HQ derivatives exhibit radical scavenging activity (DPPH assay) superior to Glutathione (GSH).[1]
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Stem Cell Promotion: Research indicates these derivatives can promote the proliferation of bone marrow mesenchymal stem cells, potentially via modulation of oxidative stress pathways.
Part 5: Experimental Workflow Visualization
The following diagram illustrates the logical flow from synthesis to application, highlighting the critical decision points (Protection vs. Direct) and branching applications.
Figure 1: Synthetic workflow and downstream application logic for 2-vinyl-8-hydroxyquinoline.[4]
Part 6: References
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Synthesis & Polymerization: Radical Polymerization of 2-Vinyl-8-quinolinol and Complexation of Its Copolymers with Copper (II).Chemistry Letters, 1984.
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Bioactivity (Antioxidant): Novel 2-vinyl-8-hydroxyquinoline derivatives as potential antioxidants and regulators of H2O2-induced oxidative stress in rat bone marrow mesenchymal stem cells.Chemical Biology & Drug Design, 2010.
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Protein Tagging: Site-specific tagging proteins with a rigid, small and stable transition metal chelator, 8-hydroxyquinoline, for paramagnetic NMR analysis.Journal of Biomolecular NMR, 2015.
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General Properties: 8-Hydroxyquinoline: Properties, Uses, and Industrial Applications.Autech Industry, 2025.
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Polymer Membranes: Light Responsive Polymer Membranes: A Review.Membranes (MDPI), 2012. [4]
Sources
- 1. CN101186605A - 2-vinyl-8-hydroxyquinoline derivatives and their preparation methods and applications - Google Patents [patents.google.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 8-Hydroxyquinoline | 148-24-3 [chemicalbook.com]
- 5. 8-Hydroxyquinoline (CAS 148-24-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. polymersource.ca [polymersource.ca]
- 7. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
